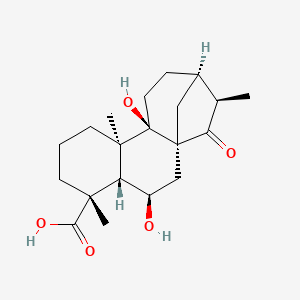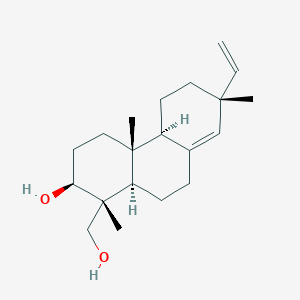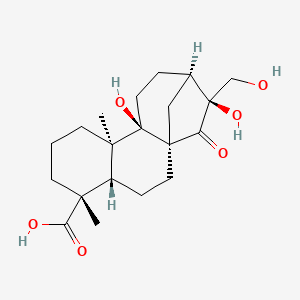
Cabraleahydroxylactone
Übersicht
Beschreibung
Cabraleahydroxylactone is a dammarane triterpenoid compound isolated from the stems of Aglaia abbreviata, a plant belonging to the Meliaceae family . This compound exhibits significant biological activities, including antimycobacterial activity against Mycobacterium tuberculosis . It is also known for its weak cytotoxicity against certain cancer cell lines and antiviral activity against herpes simplex virus type-1 .
Wirkmechanismus
Target of Action
Cabraleahydroxylactone, a dammarane triterpenoid , primarily targets Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis, a serious infectious disease that primarily affects the lungs.
Mode of Action
This compound exhibits antimycobacterial activity .
Biochemical Pathways
Given its antimycobacterial activity, it is likely that the compound interferes with essential metabolic pathways of mycobacterium tuberculosis, thereby inhibiting its growth and proliferation .
Result of Action
The primary result of this compound’s action is the inhibition of Mycobacterium tuberculosis growth . This leads to a decrease in the bacterial load, thereby alleviating the symptoms of tuberculosis.
Biochemische Analyse
Biochemical Properties
Cabraleahydroxylactone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It exhibits antimycobacterial activity by inhibiting the growth of Mycobacterium tuberculosis . The compound interacts with enzymes involved in the bacterial cell wall synthesis, disrupting the integrity of the cell wall and leading to bacterial cell death . Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, further enhancing its antimicrobial efficacy .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cell lines, this compound has demonstrated weak cytotoxicity against breast cancer cells and moderate activity against small-cell lung cancer cells . The compound influences cell function by modulating cell signaling pathways, leading to alterations in gene expression and cellular metabolism . This compound’s impact on cell signaling pathways includes the inhibition of key enzymes involved in cell proliferation and survival, thereby reducing cancer cell viability .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes involved in bacterial cell wall synthesis, inhibiting their activity and preventing the formation of a functional cell wall . This inhibition leads to bacterial cell death. Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered expression of genes involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its biochemical activity for extended periods . Degradation of this compound can occur under certain conditions, leading to a reduction in its antimicrobial efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and modulation of cancer cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antimicrobial activity without causing adverse effects . At higher doses, the compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve optimal antimicrobial activity without causing toxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic conversion in the liver, where it is processed by cytochrome P450 enzymes . This metabolic pathway leads to the formation of active metabolites that contribute to this compound’s antimicrobial and anticancer activities . Additionally, this compound influences metabolic flux by modulating the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound is taken up by cells via active transport mechanisms and is subsequently distributed to various cellular compartments . This compound’s localization within cells is influenced by its interactions with binding proteins that facilitate its accumulation in specific organelles . This targeted distribution enhances the compound’s efficacy by ensuring its presence at sites of action .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antimicrobial and anticancer effects . This compound’s localization is directed by specific targeting signals and post-translational modifications that guide its transport to these compartments . Within the mitochondria, this compound interacts with mitochondrial enzymes, modulating their activity and influencing cellular energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cabraleahydroxylactone is typically isolated from natural sources, specifically from the fruits and leaves of Aglaia erythrosperma . The isolation process involves extraction with solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be further purified using chromatographic techniques.
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: Cabraleahydroxylactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Cabraleahydroxylactone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of dammarane triterpenoids and for developing new synthetic methodologies.
Biology: The compound’s antimycobacterial and antiviral activities make it a valuable tool for studying infectious diseases and developing new therapeutic agents
Industry: While industrial applications are limited, the compound’s biological activities could lead to the development of new pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Cabraleahydroxylactone is unique among dammarane triterpenoids due to its specific biological activities and chemical structure. Similar compounds include:
3-Epithis compound: This compound has a similar structure but differs in the configuration of certain functional groups.
This compound acetate: An acetylated derivative with distinct chemical properties and biological activities.
Cabralealactone: Another related compound with a slightly different structure and biological profile.
Eichlerialactone: A structurally similar compound with unique biological activities.
These compounds share some biological activities with this compound but differ in their specific effects and applications.
Eigenschaften
IUPAC Name |
(5S)-5-[(3R,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-21,28H,7-16H2,1-6H3/t17-,18+,19+,20-,21-,24+,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDUWGQSZYSNEY-HUOCPXEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)[C@@]5(CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130380 | |
| Record name | 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35833-69-3 | |
| Record name | 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35833-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is Cabraleahydroxylactone and where is it found?
A1: this compound is a dammarane-type triterpenoid primarily found in plants belonging to the Meliaceae family, such as Aglaia erythrosperma, Dysoxylum tpongense, and Chisocheton pentandrus. [, , ]
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C27H44O3 and a molecular weight of 416.64 g/mol. []
Q3: What are the notable biological activities of this compound?
A3: Studies have shown that this compound exhibits antiviral activity against Herpes Simplex Virus Type-1 (HSV-1) with an IC50 value of 3.20 µg/mL. [] Additionally, it has demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Ra. []
Q4: Have any studies investigated the structure-activity relationship (SAR) of this compound?
A4: While specific SAR studies focusing on this compound are limited, research on related dammarane-type triterpenoids suggests that modifications to the ring structure and functional groups can significantly impact their cytotoxic activity. [] For instance, the presence of an epoxy group at the C-20 position and a hydroxyl group at the C-25 position in angustifolianin, a seco-apotirucallane-type triterpenoid, was associated with stronger cytotoxic activity against MCF-7 breast cancer cells compared to this compound. []
Q5: What is the three-dimensional structure of this compound?
A5: X-ray crystallography studies reveal that this compound consists of three six-membered rings in chair conformations fused to two five-membered rings adopting enveloped shapes. The hydroxy group occupies an axial position and participates in intermolecular hydrogen bonding with the carbonyl oxygen of an adjacent molecule, resulting in helical chains along the b-axis of the crystal lattice. []
Q6: Are there any reported methods for isolating and characterizing this compound?
A6: this compound can be isolated from plant material using various extraction techniques, including solvent extraction with hexane, dichloromethane, or methanol. [] Structural characterization is typically achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;4-[2-[5,5-dimethyl-8-(4-methylphenyl)-6H-naphthalen-2-yl]ethynyl]benzoate](/img/structure/B1151750.png)




